molecular formula C8H13N3O2 B14643549 N-(5-Methyl-1,2-oxazol-3-yl)-N'-propan-2-ylurea CAS No. 55807-61-9

N-(5-Methyl-1,2-oxazol-3-yl)-N'-propan-2-ylurea

Katalognummer: B14643549
CAS-Nummer: 55807-61-9
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: XIQZKSDDVUNRAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 5-methyl-1,2-oxazole ring and a propan-2-ylurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea typically involves the reaction of 5-methyl-1,2-oxazole with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring or the urea moiety can be targeted.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxazole N-oxide derivatives.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted oxazole or urea derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring and urea moiety play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-Methyl-1,2-oxazol-3-yl)-2-nitrobenzenesulfonamide
  • (5-Methyl-1,2-oxazol-3-yl)methanol
  • N-(5-Methyl-1,2-oxazol-3-yl)acetamide

Uniqueness

N-(5-Methyl-1,2-oxazol-3-yl)-N’-propan-2-ylurea stands out due to its unique combination of the oxazole ring and urea moiety, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

55807-61-9

Molekularformel

C8H13N3O2

Molekulargewicht

183.21 g/mol

IUPAC-Name

1-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-ylurea

InChI

InChI=1S/C8H13N3O2/c1-5(2)9-8(12)10-7-4-6(3)13-11-7/h4-5H,1-3H3,(H2,9,10,11,12)

InChI-Schlüssel

XIQZKSDDVUNRAR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)NC(=O)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.